tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate (CAS: 1314704-07-8) is a carbamate-protected amine derivative featuring a piperidine ring substituted with a methyl group at the 3-position and a methylene-linked tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 242.36 g/mol), and it is characterized by moderate lipophilicity due to the tert-butyl group and the methyl-substituted piperidine moiety .
Properties
IUPAC Name |
tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOHNAZBUURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339895-15-6 | |
| Record name | tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbamate Formation via Boc Protection
One of the most common and reliable methods to prepare this compound involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and affords the carbamate in good yield and purity.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-Methylpiperidin-2-ylmethyl amine | Starting amine substrate |
| 2 | Di-tert-butyl dicarbonate (Boc2O), Triethylamine | Boc protection of the amine group |
| 3 | Solvent: Dichloromethane or Acetonitrile | Solvent choice influences solubility and reaction kinetics |
| 4 | Temperature: 0–25°C | Temperature control minimizes side reactions |
| 5 | Purification: Column chromatography or recrystallization | Isolation of pure carbamate product |
This method is supported by literature describing similar carbamate syntheses and is widely used in both laboratory and industrial settings for amine protection.
Multi-Step Synthesis via Alkylation and Reduction
An alternative approach involves multi-step synthesis starting from piperidine derivatives:
- Methylation : Introduction of the methyl group at the 3-position of the piperidine ring.
- Reductive Amination : Reaction of the methylated piperidine with formaldehyde and a reducing agent such as sodium triacetoxyborohydride to install the methylaminomethyl side chain.
- Carbamate Formation : Subsequent Boc protection of the amine functionality.
This route is more complex but allows for fine stereochemical control and functional group manipulation.
Reaction Conditions and Optimization
- Coupling Agents : Use of coupling agents like HATU or DCC can facilitate carbamate bond formation when coupling tert-butyl carbamate with amine precursors.
- Bases : Triethylamine or DIPEA (N,N-diisopropylethylamine) are commonly employed to neutralize acids formed during the reaction.
- Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or 1,2-dichloroethane (DCE) are typical solvents chosen for their ability to dissolve reactants and stabilize intermediates.
- Temperature : Maintaining low to ambient temperatures (0–25°C) is crucial to control reaction rates and reduce side product formation.
- Purification : Silica gel chromatography using hexane/ethyl acetate gradients or reverse-phase chromatography is standard to isolate high-purity products.
Research Findings and Yields
| Preparation Method | Yield (%) | Purity (%) | Key Notes |
|---|---|---|---|
| Boc protection of 3-methylpiperidin-2-ylmethyl amine with Boc2O and triethylamine | 60–75 | >90 | Efficient, mild conditions, scalable |
| Multi-step alkylation followed by Boc protection | 40–55 | 85–90 | Allows stereochemical control, more laborious |
| Coupling with activated carboxylic acid derivatives using HATU | 50–65 | >90 | Suitable for complex derivatives, requires coupling agents |
These yields and purities are consistent with reported experimental procedures and industrial practices.
Analytical Characterization of the Product
- NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the chemical structure, particularly the presence of the tert-butyl group and methyl substitution on the piperidine ring.
- Chiral HPLC : Employed to resolve and analyze diastereomeric mixtures, ensuring stereochemical purity.
- Mass Spectrometry (LC-MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Used when stereochemical configuration and intermolecular interactions need to be elucidated.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|
| Boc Protection | 3-Methylpiperidin-2-ylmethyl amine | Boc2O, Triethylamine | DCM, 0–25°C | 60–75 | >90 | Simple, high yield, mild |
| Multi-step Alkylation | Piperidine derivative | Formaldehyde, NaBH(OAc)3, Boc2O | DCE, RT | 40–55 | 85–90 | Stereochemical control |
| Coupling with Activated Acid | tert-Butyl carbamate + acid derivative | HATU, DIPEA | DMF, RT | 50–65 | >90 | Suitable for complex molecules |
Chemical Reactions Analysis
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its removal under acidic or catalytic conditions generates the free amine, enabling subsequent functionalization:
Acidic Hydrolysis
-
Reagents/Conditions: HCl (4 M) in dioxane, 25°C, 2–4 hours.
-
Mechanism: Protonation of the carbamate oxygen followed by cleavage of the Boc group.
-
Product: 3-Methylpiperidin-2-yl)methylamine hydrochloride.
Catalytic Hydrogenolysis
-
Reagents/Conditions: 10% Pd/C, H₂ (1 atm), methanol, 1 hour .
-
Product: Free amine ([(3-methylpiperidin-2-yl)methyl]amine) .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl/dioxane, 25°C | Amine hydrochloride | N/A | |
| Hydrogenolysis | Pd/C, H₂, MeOH | Free amine | 72% |
Nucleophilic Substitution Reactions
The carbamate group participates in nucleophilic substitutions, particularly at the carbonyl carbon, facilitating the synthesis of ureas or thiocarbamates:
-
Reagents/Conditions:
-
Thiols: Requires bases like triethylamine in dichloromethane.
-
Amines: Catalyzed by DMAP in THF at 0°C to room temperature.
-
| Nucleophile | Conditions | Product | Key Application |
|---|---|---|---|
| Thiols | Et₃N, CH₂Cl₂ | Thiocarbamate derivatives | Thiol-protecting groups |
| Amines | DMAP, THF | Urea derivatives | Drug candidate synthesis |
HATU-Mediated Coupling
-
Example: Reaction with 4-[4-(2-tert-butyl-4-pyridyl)-2-thienyl]-3-chloro-benzoic acid yields a conjugated amide .
Microwave-Assisted Coupling
-
Conditions: NMP, 150°C, 2 hours under microwave irradiation .
-
Application: Efficient synthesis of pyrazine-piperidine hybrids for kinase inhibition studies .
| Coupling Agent | Base | Solvent | Temperature | Application |
|---|---|---|---|---|
| HATU | DIPEA | DMF | RT | Drug intermediate synthesis |
| – | DIPEA | NMP | 150°C (MW) | Kinase inhibitor development |
Reductive Amination
The free amine reacts with aldehydes or ketones under reductive conditions to form secondary amines:
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Reagents/Conditions: NaBH₃CN, MeOH, pH 4–6.
-
Example: Condensation with formaldehyde yields N-methyl derivatives.
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives:
-
Reagents/Conditions: m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.
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Product: Piperidine N-oxide, enhancing polarity for pharmacokinetic optimization.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate serves as a versatile building block in organic synthesis. Its favorable steric and electronic properties make it an ideal intermediate for developing various pharmaceutical agents and specialty chemicals.
Key Reactions :
- Used in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biological Research
This compound has been extensively studied for its biological activities, particularly its role as an enzyme inhibitor.
Enzyme Inhibition :
- Acetylcholinesterase Inhibition : It has shown potential in enhancing acetylcholine levels by inhibiting acetylcholinesterase, which is crucial for neurodegenerative disease treatment, such as Alzheimer's disease. Studies indicate that it may reduce amyloid plaque formation through inhibition of β-secretase activity .
| Enzyme Target | Effect | Potential Application |
|---|---|---|
| Acetylcholinesterase | Inhibition of enzyme activity | Treatment of Alzheimer's disease |
| Butyrylcholinesterase | Selective inhibition | Development of neuroprotective agents |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic applications:
- Analgesic Properties : Investigated as an intermediate in synthesizing compounds with pain-relieving effects.
- Anti-inflammatory Effects : Potential use in developing anti-inflammatory drugs.
- Antipsychotic Applications : Explored for synthesizing compounds with antipsychotic properties.
Case Study 1: Neuroprotective Agents
Research has shown that this compound can selectively inhibit butyrylcholinesterase, providing insights into developing neuroprotective agents aimed at treating Alzheimer's disease. The compound's mechanism involves modulating cholinergic signaling pathways, which are critical in cognitive functions.
Case Study 2: Synthesis of Pharmaceutical Compounds
A recent study demonstrated the utility of this compound in synthesizing novel analgesics. The compound was used as an intermediate to produce derivatives that exhibited significant pain relief in preclinical models.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Example :
- tert-Butyl N-[(2R,3S)-2-Methylpiperidin-3-yl]carbamate (CAS: 1821708-00-2):
| Property | Target Compound | (2R,3S)-Stereoisomer |
|---|---|---|
| Molecular Weight | 242.36 g/mol | 242.36 g/mol |
| Key Feature | 3-Methylpiperidine, no stereospecificity | (2R,3S) configuration |
| Application | Intermediate for proteolysis-targeting chimeras (PROTACs) | Asymmetric synthesis of analgesics |
Substituent Position and Functional Group Variations
Examples :
tert-Butyl N-{[1-(2-Hydroxyethyl)piperidin-3-yl]methyl}carbamate (CAS: Not specified, ): The 2-hydroxyethyl substituent introduces hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., logP reduced by ~0.5 compared to the target compound). Applications: Enhances blood-brain barrier permeability in CNS drug candidates .
tert-Butyl N-[(2-Methoxypyridin-3-yl)methyl]carbamate (CAS: 1384595-91-8):
- Replacement of piperidine with a methoxy-substituted pyridine ring alters electronic properties (resonance effects), improving stability under acidic conditions.
- Applications: Precursor for kinase inhibitors due to pyridine’s metal-coordination capability .
| Property | Target Compound | 2-Hydroxyethyl Variant | Pyridine Variant |
|---|---|---|---|
| Substituent | 3-Methylpiperidine | 1-(2-Hydroxyethyl)piperidine | 2-Methoxypyridine |
| logP (Predicted) | 2.8 | 2.3 | 2.1 |
| Key Interaction | Hydrophobic | Hydrogen-bonding | π-Stacking/Coordination |
Heterocyclic System Modifications
Examples :
tert-Butyl N-(3-Methylpyrazin-2-yl)carbamate (CAS: 1355740-34-9):
- Pyrazine ring introduces aromatic nitrogen atoms, enhancing π-π stacking interactions.
- Applications: Antiviral agents targeting RNA-dependent RNA polymerases .
tert-Butyl {(3R,5R)-1-[2-Amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate (PDB: 3Q6): Pyrimidine-indazole hybrid system enables dual hydrogen-bonding and intercalation in DNA-binding proteins. Applications: Inhibitor of cyclin-dependent kinases (CDKs) in cancer therapy .
| Property | Target Compound | Pyrazine Variant | Pyrimidine-Indazole Hybrid |
|---|---|---|---|
| Heterocycle | Piperidine | Pyrazine | Pyrimidine-Indazole |
| Molecular Weight | 242.36 g/mol | 209.25 g/mol | 438.53 g/mol |
| Bioactivity | Intermediate | Antiviral | Anticancer (CDK inhibition) |
Drug-Likeness and Pharmacokinetics
The target compound’s tert-butyl group enhances metabolic stability but reduces aqueous solubility (clogP ≈ 2.8). In contrast:
- tert-Butyl N-[(4-Chloropyridin-2-yl)carbamate (CAS: Not specified, ): Chlorine atom increases electronegativity, improving membrane permeability (clogP ≈ 3.1) but risking hepatotoxicity.
- tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (): Azide group enables click chemistry for bioconjugation but introduces reactivity risks.
| Property | Target Compound | 4-Chloropyridine Variant | Azidoethyl Variant |
|---|---|---|---|
| clogP | 2.8 | 3.1 | 1.9 |
| Metabolic Stability | High (Boc protection) | Moderate | Low (azide reactivity) |
Biological Activity
Tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in neurodegenerative disease treatment. This article explores the compound's mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 228.33 g/mol
- Structural Features : The presence of the 3-methylpiperidin-2-yl group is significant for its interaction with biological targets.
The compound functions primarily as an inhibitor of key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : this compound inhibits β-secretase, an enzyme crucial for the cleavage of amyloid precursor protein (APP), thereby reducing amyloid beta (Aβ) plaque formation associated with Alzheimer's disease .
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, increasing acetylcholine levels in the synaptic cleft, which is beneficial for cognitive function .
Biochemical Pathways Affected
The compound's interaction with these enzymes suggests it influences several biochemical pathways:
- Amyloidogenesis : By inhibiting β-secretase, it prevents the aggregation of Aβ peptides, potentially mitigating neurotoxic effects .
- Cell Signaling : It has been observed to modulate signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation .
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, its structural properties suggest favorable bioavailability and stability in biological systems.
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly inhibit Aβ aggregation:
- Inhibition Rate : Up to 85% at concentrations of 100 µM .
- Cell Protection : It exhibited moderate protective effects against astrocyte cell death induced by Aβ 1-42, reducing levels of TNF-α and free radicals in cultured cells .
In Vivo Studies
In vivo studies using scopolamine-induced Alzheimer’s models showed mixed results:
- Efficacy Comparison : While this compound showed a trend towards reducing Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance when compared to galantamine treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate | β-secretase and acetylcholinesterase inhibition | Different piperidine position |
| Tert-butyl N-[(3-methylpyridin-2-yl)methyl]carbamate | Potentially similar mechanisms | Pyridine instead of piperidine |
The unique steric and electronic properties of this compound differentiate it from other carbamates, making it a valuable candidate for further drug development.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate, and how do coupling reagents influence yield?
Methodological Answer: The compound is synthesized via condensation reactions using tert-butyl carbamate derivatives and substituted amines. A common approach involves coupling tert-butyl 2-amino phenylcarbamate with carboxylic acids or amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as activating agents. These reagents facilitate amide bond formation with minimal racemization. For example, yields exceeding 70% are achieved under inert conditions (N₂ atmosphere) in anhydrous DMF at 0–25°C .
Q. Table 1: Synthesis Optimization
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0–25 | 70–85 | |
| DCC/DMAP | CH₂Cl₂ | 25 | 60–75 |
Q. How is the molecular structure of this carbamate validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is employed. Key parameters include R-factor (<5%), bond length/angle accuracy, and hydrogen bonding networks. For instance, a study resolved the piperidine ring conformation (chair vs. boat) and confirmed the tert-butyl group’s steric effects on crystal packing .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer:
Q. How is the compound characterized spectroscopically?
Methodological Answer:
Q. What role does the tert-butyl group play in protecting amine functionalities?
Methodological Answer: The tert-butyl carbamate (Boc) group acts as a temporary protective group for secondary amines, enabling selective reactions at other sites. Deprotection is achieved with TFA (trifluoroacetic acid) in dichloromethane (1–2 hrs, 25°C), preserving the piperidine scaffold .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?
Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) or Mosher’s acid analysis resolves enantiomers. For diastereomers, NOESY NMR identifies spatial proximities (e.g., axial vs. equatorial methyl groups on piperidine). A 2024 study reported a 95% enantiomeric excess using (R)-BINOL-derived catalysts .
Q. How should contradictory data on reaction yields be analyzed?
Methodological Answer: Systematic DOE (Design of Experiments) identifies critical variables. For example, EDCI/HOBt outperforms DCC/DMAP in polar solvents due to better solubility. Contradictions in yield (e.g., 60% vs. 85%) often stem from trace moisture or oxygen, necessitating rigorous anhydrous conditions .
Q. What hydrogen-bonding motifs dominate its crystal packing?
Methodological Answer: Graph set analysis (Etter’s formalism) reveals N–H···O=C (carbamate) and C–H···O interactions as primary motifs. Mercury software visualizes these networks, showing 1D chains or 2D sheets. A 2023 study noted bifurcated hydrogen bonds enhancing thermal stability .
Q. Table 2: Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif | Reference |
|---|---|---|---|---|
| N–H···O=C (carbamate) | 2.85–3.10 | 150–165 | R₂²(8) | |
| C–H···O (tert-butyl) | 3.20–3.40 | 110–125 | C(6) |
Q. How can computational modeling predict its reactivity in nucleophilic substitutions?
Methodological Answer: DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying nucleophilic attack sites. For example, the carbamate carbonyl is more electrophilic than the piperidine nitrogen (MEP: −45 kcal/mol vs. −20 kcal/mol) .
Q. What strategies mitigate degradation under acidic conditions?
Methodological Answer: Co-crystallization with stabilizing agents (e.g., succinic acid) or formulation in solid dispersions (HPMC-AS polymer) reduces Boc group hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months using these methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
